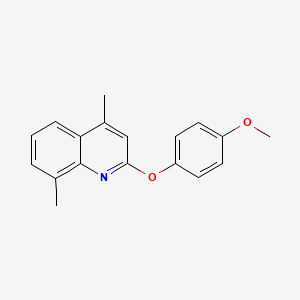

2-(4-Methoxyphenoxy)-4,8-dimethylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methoxyphenoxy)-4,8-dimethylquinoline is a chemical compound that has gained significant attention in recent times due to its potential applications in scientific research. This compound is also known as 4,8-dimethyl-2-(4-methoxyphenoxy)quinoline or DMQ. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. DMQ has been extensively studied for its biological properties, and it has shown promising results in various research fields.

Applications De Recherche Scientifique

Anticancer Properties

2-(4-Methoxyphenoxy)-4,8-dimethylquinoline has shown promise as an anticancer agent. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, was identified as a potent inducer of apoptosis with excellent blood-brain barrier penetration and high efficacy in cancer models (Sirisoma et al., 2009).

Pharmaceutical Applications

2-(4-Methoxyphenoxy)-4,8-dimethylquinoline has been used in the development of small ABCB1 inhibitors, highlighting its potential in pharmaceutical applications (Colabufo et al., 2008).

Analytical Chemistry

In analytical chemistry, this compound has been employed as an injection marker in high-speed logD assays, demonstrating its utility in improving the accuracy and efficiency of chemical analyses (Nishimura et al., 2009).

Photobehavior Research

The photobehavior of mixed nπ*/ππ* triplets, involving compounds like 2-(4-Methoxyphenoxy)-4,8-dimethylquinoline, has been studied for insights into solvent-dependent hydrogen abstraction and reequilibration upon protein binding (Jornet et al., 2011).

Drug Development

Its use in the design and synthesis of 2-phenylquinolin-4-ones (2-PQs) as antitumor agents reflects its significance in drug development. These compounds have shown significant inhibitory activity against various tumor cell lines (Chou et al., 2010).

Antileishmanial Drug Metabolism

Studying the metabolism of related 8-aminoquinoline compounds in rat liver microsomes has implications for antileishmanial drug development, with 2-(4-Methoxyphenoxy)-4,8-dimethylquinoline serving as a structural analog (Theoharides et al., 1985).

Alzheimer's Disease Treatment

The family of 2-substituted 8HQs, including 2-(4-Methoxyphenoxy)-4,8-dimethylquinoline, has been explored for Alzheimer's disease treatment due to their ability to complex with metal ions and interact with amyloid-β peptide (Kenche et al., 2013).

Molecular Docking Studies

This compound has been involved in molecular docking studies for understanding its interaction with various protein receptors, which is crucial for drug design and discovery (Nair et al., 2014).

Fluorescent Sensor Development

It has been used in the development of fluorescent sensors for zinc ion detection, which has applications in cell imaging studies, indicating its relevance in biochemical research (Pradhan et al., 2015).

Thermochemical Studies

Thermochemical studies involving this compound have provided insights into the effects of inter- and intramolecular hydrogen bonds, which is crucial for understanding the behavior of organic compounds (Varfolomeev et al., 2010).

Mécanisme D'action

Target of Action

Similar compounds like 5-(4-methoxyphenoxy)-2,4-quinazolinediamine have been found to target dihydrofolate reductase in humans and yeast .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets in a way that affects the normal functioning of the target molecules .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways .

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

Action Environment

Similar compounds have been found to be influenced by various environmental factors .

Propriétés

IUPAC Name |

2-(4-methoxyphenoxy)-4,8-dimethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-5-4-6-16-13(2)11-17(19-18(12)16)21-15-9-7-14(20-3)8-10-15/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJNOIVZHRPHEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)OC3=CC=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenoxy)-4,8-dimethylquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2380773.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2380776.png)

![N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide](/img/structure/B2380777.png)

![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380780.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2380782.png)

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2380785.png)

![(3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2380794.png)